Perylene-D12

Catalog No.
S795997
CAS No.
1520-96-3
M.F
C20H12
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perylene-D12

CAS Number

1520-96-3

Product Name

Perylene-D12

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene

Molecular Formula

C20H12

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

CSHWQDPOILHKBI-AQZSQYOVSA-N

SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Synonyms

Perdeuterioperylene; [2H12]Perylene

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Internal Standard in Environmental Analysis

Perylene-D12 is widely used as an internal standard in environmental analysis, particularly for the detection and quantification of PAHs in various environmental samples like soil, sediment, and air. PAHs are ubiquitous environmental contaminants known to be potentially harmful, and accurate measurement of their concentration is crucial for environmental monitoring and risk assessment.

As an internal standard, perylene-D12 possesses several advantages:

  • Similar Chemical Properties: It shares similar chemical and physical properties with other PAHs, including similar behavior during sample preparation and instrumental analysis. This ensures consistent extraction and detection along with the target PAHs, minimizing potential biases.
  • Isotopic Differentiation: The presence of twelve deuterium atoms (²H) in perylene-D12 differentiates it from the naturally occurring, unlabeled perylene in the sample. This allows for the distinct identification and quantification of both the target analyte and the internal standard using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Investigation of Environmental Fate and Transport

Perylene-D12 can be employed as a tracer molecule to study the environmental fate and transport of PAHs. By introducing perylene-D12 into a controlled environment or spiking it into environmental samples, researchers can follow its behavior and gain insights into the various processes governing PAH movements. These processes include:

  • Volatilization: The transfer of PAHs from water or soil to the atmosphere.
  • Sorption: The binding of PAHs to soil or sediment particles.
  • Biodegradation: The breakdown of PAHs by microorganisms.

Perylene-D12 is a deuterated form of perylene, a polycyclic aromatic hydrocarbon characterized by the chemical formula C20D12C_{20}D_{12}. This compound appears as a brown solid and is notable for its unique structural features, including a planar arrangement of carbon atoms that allows for effective π-π stacking interactions. Perylene-D12 is used primarily in scientific research due to its isotopic labeling, which aids in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Perylene, the parent compound, is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). While deuteration might slightly alter some toxicological properties, it is advisable to handle Perylene-D12 with similar caution:

  • Wear gloves and protective clothing to avoid skin contact [].
  • Use in a well-ventilated area to prevent inhalation.
  • Dispose of according to hazardous waste regulations.
And its interactions with other molecules. For instance, it acts as an acceptor for pristine C70, which is significant in the context of organic photovoltaics. Additionally, studies have shown that perylene-D12 can influence the behavior of surrounding lipids in membrane systems, providing insights into membrane dynamics and organization .

Research indicates that perylene and its derivatives may exhibit biological activity, including potential carcinogenic properties. Perylene-D12 itself has been used in studies to investigate cellular membrane dynamics due to its fluorescent properties. It serves as a lipid probe in cell membrane cytochemistry, helping to visualize lipid interactions and membrane structures .

The synthesis of perylene-D12 typically involves the deuteration of perylene through various methods, including:

  • Reduction of Perylene: Using deuterated reagents to introduce deuterium into the perylene structure.
  • Chemical Vapor Deposition: A method that allows for the deposition of thin films of perylene-D12 on substrates, often used in electronic applications.
  • Nuclear Magnetic Resonance Techniques: These can be employed to monitor the incorporation of deuterium during synthesis processes .

Perylene-D12 has several applications across various fields:

  • Fluorescent Probes: Utilized in biological imaging and studies involving cell membranes.
  • Organic Electronics: Acts as a dopant material in organic light-emitting diodes (OLEDs) due to its blue fluorescence.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling .

Perylene-D12 shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
PeryleneC20H12C_{20}H_{12}Non-deuterated formCommonly used as a fluorescent probe
NaphthaleneC10H8C_{10}H_{8}Two fused benzene ringsSmaller size; different electronic properties
AnthraceneC14H10C_{14}H_{10}Three fused benzene ringsDifferent fluorescence characteristics
PhenanthreneC14H10C_{14}H_{10}Three fused benzene ringsUnique isomeric forms affecting reactivity
PyreneC16H10C_{16}H_{10}Four fused benzene ringsHigher molecular weight; distinct fluorescence

Perylene-D12's deuterated nature allows for specific applications in analytical chemistry that are not achievable with its non-deuterated counterparts, making it particularly valuable for researchers requiring precise isotopic labeling .

XLogP3

5.8

Wikipedia

(~2~H_12_)Perylene

Dates

Modify: 2023-08-15

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